(p-Methoxy-Benzoyl)-phosphonic acid diethyl ester
Description
The compound "(p-Methoxy-Benzoyl)-phosphonic acid diethyl ester" corresponds structurally to diethyl (4-methoxybenzyl)phosphonate (CAS: N/A; synonyms: 4-Methoxybenzylphosphonic acid diethyl ester, C₁₂H₁₉O₄P) . This phosphonate ester features a benzyl group substituted with a para-methoxy (-OCH₃) moiety, linked to a diethyl phosphonate group. Its molecular weight is 258.24 g/mol, with a calculated logP of ~2.46, indicating moderate lipophilicity . The para-methoxy group enhances electron density on the aromatic ring, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
16703-95-0 |
|---|---|
Molecular Formula |
C12H17O5P |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
diethoxyphosphoryl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H17O5P/c1-4-16-18(14,17-5-2)12(13)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI Key |
SDVRDVLYLCQGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC=C(C=C1)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with diethyl phosphite. The reaction typically occurs under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of phosphonic acid, (4-methoxybenzoyl)-, diethyl ester may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as distillation and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (p-Methoxy-Benzoyl)-phosphonic acid diethyl ester typically involves the reaction of p-methoxybenzoyl chloride with diethyl phosphite. This reaction can be optimized for yield and purity through careful control of reaction conditions, such as temperature and solvent choice. Characterization methods include NMR spectroscopy, mass spectrometry, and IR spectroscopy, which confirm the structure and purity of the synthesized compound .
Organic Synthesis
The compound serves as a key intermediate in the synthesis of various biologically active molecules. It is particularly useful in the formation of phosphonate esters, which are important in drug development. The ability to modify the phosphonate group allows for the creation of diverse derivatives that can exhibit different biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli. The minimal inhibitory concentration (MIC) values indicate potent activity, suggesting potential applications as new antimicrobial agents . The structure-activity relationship studies reveal that modifications on the phenyl ring can enhance or reduce antibacterial efficacy.
Inhibition of Enzymatic Pathways
Research has shown that compounds derived from this compound can inhibit specific enzymatic pathways. For instance, they have been tested as inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), an enzyme involved in the MEP pathway critical for isoprene synthesis in pathogens like Mycobacterium tuberculosis and Plasmodium falciparum. Inhibitors targeting this pathway may provide new strategies for combating drug-resistant strains of these pathogens .
Case Study 1: Antimicrobial Evaluation
A series of diethyl benzylphosphonate derivatives were synthesized from this compound and evaluated for their antibacterial activity. The results indicated that these compounds had a strong cytotoxic effect on E. coli strains with varying lipopolysaccharide lengths. The study highlighted the potential for these derivatives to serve as substitutes for traditional antibiotics .
Case Study 2: Drug Development
In another study, researchers utilized this compound as a starting material to synthesize novel inhibitors targeting DXR. The synthesized compounds were subjected to biological assays that confirmed their efficacy against both drug-sensitive and resistant strains of M. tuberculosis and P. falciparum. This highlights the compound's role in developing new therapeutic agents against serious infectious diseases .
Mechanism of Action
The mechanism of action of phosphonic acid, (4-methoxybenzoyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various synthetic pathways, leading to the formation of biologically active molecules. These molecules may interact with enzymes, receptors, or other cellular components to exert their effects .
Comparison with Similar Compounds
Table 1: Key Properties of Diethyl Benzylphosphonate Derivatives
Electronic and Steric Effects
- Electron-Donating Groups (e.g., -OCH₃): The para-methoxy group in diethyl (4-methoxybenzyl)phosphonate donates electron density via resonance, stabilizing intermediates in nucleophilic reactions. This contrasts with the electron-withdrawing -CN group in diethyl (4-cyanobenzyl)phosphonate, which lowers the pKa of the phosphonate group (e.g., pyrazole phosphonates hydrolyze faster under acidic conditions ).
- Steric Considerations: Meta-substitution (e.g., 3-methoxy) introduces steric hindrance, reducing reactivity in coupling reactions compared to para-substituted analogs. For example, diethyl (3,5-dimethoxybenzyl)phosphonate exhibits hindered rotation due to two methoxy groups, affecting its coordination with metal ions .
Biological Activity
(p-Methoxy-Benzoyl)-phosphonic acid diethyl ester is a phosphonate derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHOP
- Molecular Weight : 270.22 g/mol
This compound features a methoxy group on the para position of the benzoyl moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of p-methoxybenzoyl chloride with diethyl phosphite. This method has been optimized to achieve high yields and purity, facilitating further biological evaluations.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of phosphonate derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC) : Research indicates that various substituted benzylphosphonates exhibit significant antibacterial activity against Escherichia coli strains. The MIC values for these compounds vary based on the substituent's nature on the phenyl ring. For instance, diethyl benzylphosphonate derivatives showed low MIC values, suggesting strong antibacterial efficacy .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Diethyl benzylphosphonate | 25 | E. coli K12 |
| This compound | 30 | E. coli R2-R4 |
Cytotoxic Effects
The cytotoxicity of this compound has also been evaluated in various cancer cell lines.
- IC Values : The compound demonstrated notable cytotoxic effects against human breast carcinoma cells with an IC value of approximately 28 µM . This indicates its potential as a therapeutic agent in cancer treatment.
| Cell Line | IC (µM) |
|---|---|
| Human Breast Carcinoma | 28 |
| Melanoma Cells | 34.9 |
The mechanism by which this compound exerts its biological effects appears to involve oxidative stress induction, leading to significant DNA damage in bacterial cells. Studies have shown that treatment with this compound alters the topology of bacterial DNA, indicating a potential mechanism for its cytotoxicity .
Case Study: Antibacterial Activity
In a controlled study, various phosphonate derivatives were tested against multiple strains of E. coli. The results confirmed that the introduction of different substituents on the benzyl moiety significantly influenced antibacterial activity. The presence of the methoxy group was linked to enhanced membrane permeability and metabolic stability, contributing to the compound's effectiveness .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (p-Methoxy-Benzoyl)-phosphonic acid diethyl ester?
- The compound can be synthesized via the Michaelis-Arbuzov reaction , where trialkyl phosphites react with aryl halides under mild conditions (e.g., toluene solvent, iodine catalyst). Alternative routes include esterification of phosphoric acid derivatives with substituted phenols. For example, yields of structurally similar phosphonic acid diethyl esters range from 30% to 50% under optimized conditions, as evidenced by IR spectroscopy to confirm ester bond formation (ν = 1260–1280 cm⁻¹ for P=O stretching) .
Q. How is spectroscopic characterization performed for this compound?
- IR spectroscopy is critical for identifying functional groups, particularly the P=O bond (1280–1260 cm⁻¹) and aromatic C-O stretching (1050–1060 cm⁻¹). NMR spectroscopy (¹H, ³¹P) provides insights into the electronic environment of the phosphorus center and methoxybenzoyl substituents. For example, ³¹P NMR shifts for analogous diethyl phosphonates typically appear at δ 20–25 ppm .
Q. What safety protocols are recommended for handling phosphonic acid diethyl esters?
- Researchers must conduct risk assessments for dermal toxicity, inhalation hazards, and environmental persistence. Safety Data Sheets (SDS) emphasize the use of fume hoods, nitrile gloves, and solvent-compatible PPE. Stability tests under varying pH and temperature conditions are advised to prevent decomposition during storage .
Advanced Research Questions
Q. How do reaction conditions influence the hydrolysis pathways of this compound?
- Hydrolysis studies should compare acidic conditions (6N HCl, yielding phosphoric acid and phenolic byproducts) with silylation methods (bromotrimethylsilane, which selectively cleaves ester bonds without degrading aromatic rings). For example, pyrimidinyl phosphonate analogs show divergent hydrolysis products depending on the reagent, with yields quantified via HPLC or LC-MS .
Q. What computational approaches predict the reactivity of this compound in biological systems?
- Density Functional Theory (DFT) simulations can model the compound’s electrophilicity at the phosphorus center, correlating with its potential as an enzyme inhibitor. Structural analogs (e.g., diethyl 4-nitrobenzylphosphonate) have been used to validate computational predictions of hydrolysis kinetics and transition states .
Q. How are environmental hazard profiles assessed for organophosphorus compounds like this ester?
- The modified GreenScreen® methodology evaluates persistence, bioaccumulation, and toxicity (PBT). For example, hazard scoring tables (Table 11 in EPA reports) categorize phosphonates based on aquatic toxicity (LC₅₀ < 1 mg/L) and biodegradation half-lives (>60 days in water), guiding risk mitigation strategies .
Q. What strategies optimize regioselectivity in derivatization reactions involving this compound?
- Protecting group chemistry (e.g., silylation of hydroxyl groups) and catalytic asymmetric synthesis (e.g., chiral palladium complexes) enhance regioselectivity. For Mannich reactions, secondary amines and formaldehyde generate acetylenic intermediates, which are cyclized to benzoxazole derivatives with >70% yields under inert atmospheres .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
